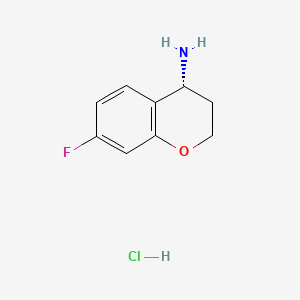

(R)-7-fluorochroman-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXKACXYHMVON-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721446 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266230-22-1 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-7-fluorochroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7-fluorochroman-4-amine hydrochloride is a chiral organic compound belonging to the chroman class of molecules. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines a plausible synthetic methodology based on established chemical principles, and discusses the potential, though currently unpublished, biological significance of this compound class. Due to the limited availability of direct experimental data, some properties have been predicted using computational models, and methodologies are based on analogous chemical transformations.

Chemical Properties

The fundamental chemical properties of this compound and its corresponding free amine are summarized below. It is crucial to distinguish between the hydrochloride salt and the free amine, as their physical properties will differ.

Core Compound Data

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1266230-22-1 | N/A |

| Molecular Formula | C₉H₁₁ClFNO | N/A |

| Molecular Weight | 203.64 g/mol | N/A |

Related Free Amine Data

The properties of the free amine, (R)-7-fluorochroman-4-amine, are essential for understanding the compound's behavior in non-ionic environments.

| Property | Value | Source |

| Chemical Name | (R)-7-fluorochroman-4-amine | N/A |

| Molecular Formula | C₉H₁₀FNO | N/A |

| Molecular Weight | 167.18 g/mol | N/A |

| Boiling Point (Predicted) | 232.27 °C at 760 mmHg | [] |

| Density (Predicted) | 1.202 g/cm³ | [] |

Spectral Data

While specific, authenticated spectra for this compound are not publicly available in research literature, chemical vendors such as ChemicalBook list the availability of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Researchers are advised to acquire these directly from suppliers for detailed analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of chiral amines and related chroman structures. A potential pathway involves the asymmetric reduction of a ketone precursor.

Proposed Synthesis of (R)-7-fluorochroman-4-amine

A common and effective method for the stereoselective synthesis of chiral amines is the asymmetric reduction of an oxime or the reductive amination of a ketone. An enzymatic approach offers high enantioselectivity and is becoming increasingly prevalent in pharmaceutical synthesis.

Step 1: Synthesis of 7-fluorochroman-4-one (Precursor)

The synthesis would likely begin with a commercially available substituted phenol, which undergoes reactions to form the chromanone ring structure.

Step 2: Asymmetric Amination of 7-fluorochroman-4-one

The key stereocenter can be introduced via enzymatic transamination.

-

Reaction: 7-fluorochroman-4-one is reacted with a suitable amine donor (e.g., isopropylamine) in the presence of an (R)-selective transaminase enzyme.

-

Enzyme: A specifically engineered (R)-selective transaminase would be required.

-

Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminases.

-

Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.

-

Work-up: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified, typically by column chromatography.

Step 3: Formation of the Hydrochloride Salt

The purified (R)-7-fluorochroman-4-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise. The resulting precipitate of this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific published research detailing the biological activity or the mechanism of action of this compound. However, the broader class of chroman derivatives has been shown to exhibit a wide range of pharmacological activities.

Potential Therapeutic Areas

Derivatives of the chroman scaffold have been investigated for their potential as:

-

Anticancer agents: Some chroman-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory agents: The chroman ring is a core structure in some molecules with anti-inflammatory properties.

-

Neuroprotective agents: Certain chroman derivatives have been explored for their potential in treating neurodegenerative diseases.

Postulated Signaling Pathway Involvement

Given the structural motifs present in (R)-7-fluorochroman-4-amine, it is plausible that it could interact with various biological targets. The primary amine group suggests potential interactions with receptors or enzymes that recognize amine-containing ligands. The fluorinated aromatic ring can influence binding affinity and metabolic stability.

A hypothetical signaling pathway that could be modulated by a chroman derivative is presented below. This is a generalized representation and has not been experimentally validated for the specific compound .

Caption: A generalized signaling pathway potentially modulated by a bioactive small molecule.

Future Directions

The lack of published data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and stereoselective synthetic route, along with full spectral characterization, is a critical first step.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets (e.g., receptors, enzymes, ion channels) to identify potential pharmacological activity.

-

Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular mechanism and signaling pathways involved will be necessary.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to understand the key structural features required for biological activity.

Conclusion

This compound is a chiral molecule with potential for biological activity based on the known pharmacology of the broader chroman class. While there is a significant gap in the publicly available experimental data for this specific compound, this technical guide provides a summary of its known chemical properties, a plausible synthetic approach, and a framework for future research. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel chroman derivatives.

References

Technical Guide: (R)-7-fluorochroman-4-amine hydrochloride

CAS Number: 1266230-22-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-7-fluorochroman-4-amine hydrochloride, a chiral heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information on its synthesis, characterization, and the biological activities of closely related analogs to provide a valuable resource for research and development.

Physicochemical Properties

Quantitative data for this compound and its free base, along with data for structurally similar compounds, are summarized below for comparative analysis.

| Property | This compound | (S)-7-fluorochroman-4-amine (Free Base) | 7-Fluoro-N-methylchroman-4-amine hydrochloride |

| CAS Number | 1266230-22-1 | 1018978-91-0 | 2138271-67-5 |

| Molecular Formula | C₉H₁₁ClFNO | C₉H₁₀FNO | C₁₀H₁₃ClFNO |

| Molecular Weight | 203.64 g/mol | 167.18 g/mol [1] | 217.67 g/mol [2] |

| Purity | Typically ≥95% | Not specified | ≥98%[2] |

| Appearance | White to off-white solid (presumed) | Not specified | Not specified |

| Solubility | Soluble in water, methanol, DMSO (presumed) | Not specified | Not specified |

Synthesis and Experimental Protocols

Synthesis of 7-Fluorochroman-4-one

The synthesis of the ketone intermediate can be achieved through various established methods for chromanone synthesis.

-

Protocol: A common method involves the cyclization of a corresponding fluorophenoxypropionic acid.

-

Preparation of 3-(3-fluorophenoxy)propanoic acid: 3-Fluorophenol is reacted with a suitable three-carbon synthon, such as acrylic acid or a 3-halopropanoic acid ester followed by hydrolysis, under basic conditions.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 3-(3-fluorophenoxy)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular cyclization to form 7-fluorochroman-4-one.

-

Purification: The crude product is purified by crystallization or column chromatography.

-

Asymmetric Synthesis of this compound

The chiral amine can be obtained from the ketone via asymmetric reductive amination.

-

Protocol: Asymmetric Reductive Amination

-

Imine Formation: 7-Fluorochroman-4-one is reacted with a source of ammonia (e.g., ammonium acetate) or a protected amine in a suitable solvent to form the corresponding imine in situ.

-

Asymmetric Reduction: The imine is then reduced using a chiral catalyst and a hydride source. A common method is asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst.

-

Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions.

-

Salt Formation: The resulting (R)-7-fluorochroman-4-amine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Purification: The hydrochloride salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

-

Diagram: Plausible Synthetic Workflow

Caption: Plausible synthetic route to the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the chroman-4-amine scaffold is a known pharmacophore present in a variety of biologically active molecules. Research on related compounds suggests several potential areas of application.

Derivatives of chroman-4-one and chroman-4-amine have been investigated for a range of biological activities, including:

-

Anti-inflammatory and Analgesic Agents: Certain substituted 7-amino-chromen-2-one derivatives have shown potent anti-inflammatory and analgesic activity.[3]

-

Protein Kinase B (PKB/Akt) Inhibition: Some bicyclic heterocycles, which can include chromane-like structures, are explored as inhibitors of the PKB/Akt signaling pathway, which is crucial in cancer progression.

-

Acid Pump Inhibition: Chromane-substituted benzimidazoles have been investigated as acid pump inhibitors for treating acid-related diseases.[4]

The introduction of a fluorine atom at the 7-position and the specific (R)-stereochemistry at the 4-position will significantly influence the compound's binding affinity, selectivity, and metabolic stability, making it a candidate for screening in various drug discovery programs targeting enzymes and receptors where this scaffold can be accommodated.

Diagram: Potential Role in a Generic Kinase Signaling Pathway

Caption: Hypothetical inhibition of a kinase signaling pathway.

Characterization Data

Spectroscopic data is essential for the structural confirmation of this compound. While publicly accessible spectra are limited, suppliers like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, and mass spectrometry data upon request.[5] Researchers should obtain a Certificate of Analysis (CoA) from the supplier, which will include this data and confirm the compound's identity and purity.

Handling and Storage

This compound should be handled by trained professionals in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere to prevent degradation.

This technical guide serves as a foundational resource for researchers working with this compound. As more research is conducted and published, the understanding of this compound's properties and applications will undoubtedly expand.

References

- 1. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007072146A1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors - Google Patents [patents.google.com]

- 5. This compound(1266230-22-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to (R)-7-fluorochroman-4-amine hydrochloride

This technical guide provides a comprehensive overview of (R)-7-fluorochroman-4-amine hydrochloride, a fluorinated heterocyclic amine of interest to researchers and drug development professionals. The document details its physicochemical properties, a representative synthetic protocol, and the potential biological significance of the broader class of chroman-4-amine derivatives.

Physicochemical Data

The fundamental molecular properties of this compound have been calculated and are summarized below. These data are crucial for experimental design, including reaction stoichiometry, preparation of solutions, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₁ClFNO |

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | (4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Canonical SMILES | C1C--INVALID-LINK--N.Cl |

| Stereochemistry | (R) |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthetic Protocols

Part 1: Synthesis of 7-fluorochroman-4-one (Precursor)

The synthesis of the chroman-4-one scaffold is a key step. One common method involves the intramolecular cyclization of a corresponding 2'-hydroxychalcone or a related Michael addition.[2] An alternative approach is the reaction of a phenol with an appropriate three-carbon synthon. A general procedure for the synthesis of a substituted chroman-4-one is as follows:

Reaction: 3-Fluorophenol reacts with acrylonitrile in the presence of a Lewis acid catalyst to yield 3-(3-fluorophenoxy)propanenitrile. This intermediate is then subjected to a Hoesch reaction, followed by cyclization to form 7-fluorochroman-4-one.

Experimental Procedure:

-

Step 1a: Cyanoethylation of 3-Fluorophenol. To a solution of 3-fluorophenol (1 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong base (e.g., sodium methoxide). Acrylonitrile (1.1 eq) is then added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Step 1b: Work-up and Isolation. The reaction mixture is quenched with a weak acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(3-fluorophenoxy)propanenitrile.

-

Step 2: Cyclization to 7-fluorochroman-4-one. The crude nitrile is dissolved in a suitable solvent (e.g., dry ether) and saturated with dry hydrogen chloride gas. A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise. The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

Step 2b: Work-up and Purification. The reaction is cooled and carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 7-fluorochroman-4-one.

Part 2: Asymmetric Reduction and Amination

The conversion of the ketone to the chiral amine is a critical step. This can be achieved through reductive amination.

Reaction: 7-fluorochroman-4-one undergoes reductive amination using an ammonia source and a reducing agent. Chiral resolution or an asymmetric synthesis approach is necessary to obtain the desired (R)-enantiomer. A patent for a similar compound, R-5,7-difluorochroman-4-ol, suggests that enzymatic reduction can be a highly selective method.[3]

Experimental Procedure:

-

Step 3: Reductive Amination. 7-fluorochroman-4-one (1 eq) is dissolved in a solvent such as methanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature.

-

Step 4: Chiral Resolution. The resulting racemic 7-fluorochroman-4-amine can be resolved using a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. Fractional crystallization can then separate the desired (R)-amine salt.

-

Step 5: Hydrochloride Salt Formation. The isolated (R)-7-fluorochroman-4-amine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway described above.

Biological Significance and Drug Development Context

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][4] Derivatives of chroman-4-one have been investigated for a wide range of therapeutic applications.

-

Anticancer and Antiviral Activity: Various fluorinated chroman-4-one derivatives have demonstrated potential as antiviral agents, particularly against the influenza virus.[5] Additionally, certain chroman derivatives have been explored for their anti-breast cancer properties.[6]

-

Enzyme Inhibition: Chroman-4-one derivatives have been developed as selective inhibitors of enzymes like sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases and cancer.[1]

-

Neuroprotective and Other Activities: The broader class of chromans has been associated with neuroprotective, antioxidant, and anti-HIV effects.[6]

The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The chiral amine at the 4-position provides a key site for interaction with biological targets and can be crucial for selectivity and potency.

The diagram below illustrates a conceptual workflow for the investigation of a novel chroman-4-amine derivative in a drug discovery context.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-7-fluorochroman-4-amine hydrochloride from 7-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthetic strategies for the enantioselective preparation of (R)-7-fluorochroman-4-amine hydrochloride, a valuable chiral building block in pharmaceutical research, starting from the corresponding ketone, 7-fluorochroman-4-one. The primary methodologies discussed are direct asymmetric reductive amination and the synthesis of a racemic amine followed by classical chiral resolution. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols derived from established methodologies for analogous structures, and data presentation to aid in the practical application of these synthetic routes.

Introduction

Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. (R)-7-fluorochroman-4-amine, with its fluorinated chroman scaffold, represents a privileged structural motif in medicinal chemistry. The synthesis of its enantiomerically pure hydrochloride salt is a key step in the development of various therapeutic agents. This guide will explore the two most common and effective strategies for achieving this synthesis.

Synthetic Strategies

The conversion of 7-fluorochroman-4-one to this compound can be accomplished through two principal pathways:

-

Strategy 1: Asymmetric Reductive Amination. This approach involves the direct conversion of the ketone to the chiral amine in a single step using a chiral catalyst or auxiliary. This method is often more atom-economical as it avoids the separation of a racemic mixture.

-

Strategy 2: Reductive Amination followed by Chiral Resolution. This classic two-step approach first involves the non-stereoselective synthesis of the racemic 7-fluorochroman-4-amine. Subsequently, the enantiomers are separated using a chiral resolving agent to isolate the desired (R)-enantiomer.

The logical workflow for these synthetic approaches is illustrated below.

Experimental Protocols

Strategy 1: Asymmetric Reductive Amination (Hypothetical Protocol)

Asymmetric reductive amination offers a direct route to the chiral amine.[1] Organocatalysis, particularly with chiral phosphoric acids, has emerged as a powerful tool for this transformation.[2]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 7-fluorochroman-4-one (1 equivalent) in a suitable solvent such as toluene or dichloromethane at room temperature, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

-

Catalyst Addition: Add a chiral phosphoric acid catalyst (e.g., a SPINOL-derived borophosphate, 1-5 mol%).

-

Reducing Agent: Add a Hantzsch ester or another suitable reducing agent (1.2-1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress by an appropriate analytical technique such as TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-7-fluorochroman-4-amine.

-

Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Expected Data (based on similar transformations):

| Parameter | Expected Value |

| Yield | 70-95% |

| Enantiomeric Excess (ee) | >90% |

Strategy 2: Reductive Amination and Chiral Resolution

This two-step approach is a widely used and reliable method for obtaining enantiomerically pure amines.

Reaction Scheme:

Experimental Protocol:

-

Imine Formation: Dissolve 7-fluorochroman-4-one (1 equivalent) and an ammonia source (e.g., ammonium chloride, 5-10 equivalents) in a protic solvent like methanol.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water and adjust the pH to basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude racemic amine can be purified by column chromatography or used directly in the next step.

Quantitative Data for Reductive Amination:

| Parameter | Value |

| Yield | 85-95% |

Chiral resolution by diastereomeric salt formation is a classical and effective method.[3][4] (-)-Dibenzoyl-L-tartaric acid is a common resolving agent for racemic amines.

Reaction Scheme:

Experimental Protocol:

-

Salt Formation: Dissolve the racemic 7-fluorochroman-4-amine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5 equivalents) in the same solvent, warming if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.

-

Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from the same solvent system.

-

Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 2M NaOH). Stir until the solid dissolves. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically pure (R)-7-fluorochroman-4-amine.

-

Salt Formation: Form the hydrochloride salt as described in section 3.1.

Quantitative Data for Chiral Resolution:

| Parameter | Value |

| Yield of Diastereomeric Salt | 40-50% (theoretical max. 50%) |

| Enantiomeric Excess (after resolution) | >98% |

The logical flow of the chiral resolution process is depicted in the following diagram.

References

Enantioselective Synthesis of (R)-7-fluorochroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the enantioselective synthesis of (R)-7-fluorochroman-4-amine, a chiral amine of interest in pharmaceutical research. The proposed methodology is based on established chemical transformations and asymmetric catalytic techniques, providing a robust framework for its preparation. This document outlines the synthesis of the key precursor, 7-fluorochroman-4-one, its conversion to an oxime intermediate, and the subsequent enantioselective reduction to the target (R)-amine.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-7-fluorochroman-4-amine can be achieved through a three-step sequence starting from 3-fluorophenol. The overall strategy involves the initial construction of the chromanone core, followed by the introduction of the amine functionality in a stereocontrolled manner.

Caption: Proposed synthetic pathway for (R)-7-fluorochroman-4-amine.

Experimental Protocols

Synthesis of 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-fluorochroman-4-one, can be accomplished via a two-step process involving the Friedel-Crafts acylation of 3-fluorophenol with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to form the chromanone ring.

Step 1: Synthesis of 3-Chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one

-

Materials: 3-Fluorophenol, 3-chloropropionyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C, a solution of 3-chloropropionyl chloride (1.1 equivalents) is added dropwise.

-

The mixture is stirred for 15 minutes, after which a solution of 3-fluorophenol (1.0 equivalent) in dry DCM is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

-

Step 2: Intramolecular Cyclization to 7-Fluorochroman-4-one

-

Materials: 3-Chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

A mixture of 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one (1.0 equivalent) and K₂CO₃ (2.0 equivalents) in acetone is heated at reflux for 8-12 hours.

-

The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give 7-fluorochroman-4-one, which can be further purified by recrystallization or column chromatography.

-

Synthesis of 7-Fluorochroman-4-one Oxime

The conversion of the chromanone to its corresponding oxime is a standard procedure.

-

Materials: 7-Fluorochroman-4-one, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (CH₃COONa), ethanol, water.

-

Procedure:

-

A solution of 7-fluorochroman-4-one (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2.0 equivalents) in a mixture of ethanol and water is heated at reflux for 2-4 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 7-fluorochroman-4-one oxime. The product is typically a mixture of (E) and (Z) isomers.

-

Enantioselective Synthesis of (R)-7-fluorochroman-4-amine

The crucial step of the synthesis is the asymmetric reduction of the oxime intermediate. A biocatalytic approach using an (R)-selective imine reductase is a highly effective method.

-

Materials: 7-Fluorochroman-4-one oxime, (R)-imine reductase [(R)-IRED], glucose, glucose dehydrogenase (GDH), NADP⁺, buffer solution (e.g., potassium phosphate buffer, pH 7.0), organic co-solvent (e.g., isopropanol).

-

Procedure:

-

In a temperature-controlled reaction vessel, a solution of potassium phosphate buffer is prepared.

-

To this buffer, glucose (as a regenerating agent), NADP⁺ (cofactor), and glucose dehydrogenase (for cofactor regeneration) are added and dissolved.

-

The (R)-imine reductase enzyme is then added to the mixture.

-

A solution of 7-fluorochroman-4-one oxime in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) is added to the enzyme-containing buffer.

-

The reaction mixture is stirred at a controlled temperature (typically 25-35 °C) for 24-48 hours. The pH should be monitored and maintained.

-

Upon completion of the reaction (monitored by HPLC or TLC), the mixture is worked up by extracting with an organic solvent such as ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude (R)-7-fluorochroman-4-amine is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.

-

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis. These values are based on literature precedents for analogous transformations and may require optimization for this specific substrate.

Table 1: Synthesis of 7-Fluorochroman-4-one

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Friedel-Crafts Acylation | 3-Fluorophenol, 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane | 0 - RT | 12-16 | 60-75 |

| 2. Intramolecular Cyclization | 3-Chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one | K₂CO₃ | Acetone | Reflux | 8-12 | 85-95 |

Table 2: Synthesis of 7-Fluorochroman-4-one Oxime

| Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 7-Fluorochroman-4-one | NH₂OH·HCl, CH₃COONa | Ethanol/Water | Reflux | 2-4 | >90 |

Table 3: Enantioselective Reduction to (R)-7-fluorochroman-4-amine

| Substrate | Catalyst/Enzyme | Cofactor | Regeneration System | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| 7-Fluorochroman-4-one Oxime | (R)-Imine Reductase | NADP⁺ | Glucose/GDH | Buffer/IPA | 25-35 | 24-48 | 70-90 | >99 |

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis of (R)-7-fluorochroman-4-amine.

Biocatalytic Reduction Cycle

The enzymatic reduction of the oxime involves a catalytic cycle for cofactor regeneration.

Caption: Biocatalytic cycle for the asymmetric reduction of the oxime.

Conclusion

This technical guide provides a comprehensive and actionable framework for the enantioselective synthesis of (R)-7-fluorochroman-4-amine. The proposed route, leveraging a biocatalytic asymmetric reduction as the key stereochemistry-determining step, offers a pathway to high enantiopurity. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this important chiral building block. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

Chiral Resolution of 7-Fluorochroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral resolution of 7-fluorochroman-4-amine, a crucial process for the development of enantiomerically pure pharmaceutical compounds. Due to the absence of a specific, published protocol for this exact molecule, this document outlines a robust, generalized procedure based on the widely practiced method of diastereomeric salt formation. This method is a cornerstone in stereochemistry for separating racemic mixtures into their individual enantiomers.[1][2]

Core Principle: Diastereomeric Salt Resolution

The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][2][3] This process involves reacting a racemic mixture of an amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts of the (R)-amine and the (S)-amine with the chiral acid are diastereomers. These diastereomers possess different physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[2][4]

Commonly employed resolving agents for amines include derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), as well as other chiral acids like camphorsulfonic acid.[1][5][6] The selection of the appropriate resolving agent and solvent system is critical for achieving efficient separation and is often determined through systematic screening.[3]

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the chiral resolution of 7-fluorochroman-4-amine via diastereomeric salt formation.

Caption: Workflow for Diastereomeric Salt Resolution.

Hypothetical Screening Data for Resolving Agent and Solvent

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the solvent system. A preliminary screening is typically performed to identify the optimal conditions. The following table presents hypothetical data from such a screening for the resolution of racemic 7-fluorochroman-4-amine.

| Resolving Agent | Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Amine in Salt (%) |

| (R,R)-DBTA | Methanol | 45 | 85 |

| (R,R)-DBTA | Ethanol | 42 | 88 |

| (R,R)-DBTA | Isopropanol | 38 | 92 |

| (R,R)-DBTA | Acetonitrile | 35 | 75 |

| (S,S)-DBTA | Methanol | 46 | 84 |

| (R,R)-DPTTA | Methanol | 40 | 80 |

| (R,R)-DPTTA | Ethanol | 37 | 82 |

| L-Tartaric Acid | Methanol/Water (9:1) | 55 | 60 |

| D-Tartaric Acid | Methanol/Water (9:1) | 53 | 58 |

| (1S)-(+)-10-Camphorsulfonic acid | Ethyl Acetate | 30 | 70 |

Note: This data is illustrative and intended to represent typical results from a screening experiment.

Based on the hypothetical data above, (R,R)-DBTA in isopropanol provides the highest enantiomeric excess and would be a promising candidate for optimization and scale-up.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for the chiral resolution of 7-fluorochroman-4-amine using (R,R)-dibenzoyltartaric acid ((R,R)-DBTA) based on the principles of diastereomeric salt formation.

Materials:

-

Racemic 7-fluorochroman-4-amine

-

(R,R)-dibenzoyltartaric acid ((R,R)-DBTA)

-

Isopropanol

-

2 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 7-fluorochroman-4-amine in a minimal amount of warm isopropanol.

-

In a separate vessel, dissolve 0.5 to 1.0 equivalents of (R,R)-DBTA in warm isopropanol. The exact stoichiometry may need to be optimized.[7]

-

Slowly add the (R,R)-DBTA solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold isopropanol to remove any adhering mother liquor.

-

Dry the solid under vacuum. This solid is the less soluble diastereomeric salt, enriched in one enantiomer of 7-fluorochroman-4-amine.

-

-

Liberation of the Free Amine:

-

Suspend the dried diastereomeric salt in a mixture of dichloromethane and deionized water.

-

Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all the solid has dissolved. This deprotonates the amine and protonates the carboxylic acid of the resolving agent.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 7-fluorochroman-4-amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved amine should be determined by a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

-

Advanced Considerations

For challenging resolutions, or to improve the yield beyond the theoretical maximum of 50% for a classical resolution, more advanced techniques can be employed:

-

Crystallization-Induced Dynamic Resolution (CIDR): This method involves the in-situ racemization of the unwanted enantiomer in the mother liquor, allowing for its conversion to the desired enantiomer, which then crystallizes out of solution.[8][9] This can theoretically lead to a 100% yield of the desired enantiomer.

-

Recycling of the Unwanted Enantiomer: The unwanted enantiomer remaining in the mother liquor can be isolated and racemized in a separate step, then recycled back into the resolution process to improve the overall process efficiency.[4]

Conclusion

The chiral resolution of 7-fluorochroman-4-amine is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. While a specific protocol is not publicly available, the principles of diastereomeric salt formation provide a clear and established path forward. Through systematic screening of chiral resolving agents and solvents, followed by optimization of crystallization conditions, a robust and scalable process can be developed to obtain the desired enantiomer in high purity.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. rsc.org [rsc.org]

- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 8. Light-Driven Crystallization-Induced Dynamic Resolution of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Structural Elucidation of (R)-7-fluorochroman-4-amine Hydrochloride

Disclaimer: Due to the limited availability of public-domain experimental data for (R)-7-fluorochroman-4-amine hydrochloride, this guide provides a representative structural elucidation based on data for the closely related analog, (R)-6-fluorochroman-4-amine, and general principles of spectroscopic analysis for this class of compounds. The experimental protocols and data presented herein are illustrative and intended for research and development professionals in the pharmaceutical sciences.

Introduction

This compound is a chiral organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a fluorinated chroman backbone and a primary amine, makes it a valuable synthon for the synthesis of more complex biologically active compounds. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring quality control in its synthesis. This technical guide outlines the key analytical techniques and experimental workflows for the comprehensive structural characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of (R)-7-fluorochroman-4-amine

| Property | Value |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| LogP (calculated) | 1.85 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Synthesis and Stereochemistry

The synthesis of this compound typically starts from a substituted phenol and proceeds through a multi-step sequence to construct the chroman ring system and introduce the chiral amine functionality.

Spectroscopic Characterization of (R)-7-fluorochroman-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-7-fluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research. The document details anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is intended to serve as a valuable resource for the identification and characterization of this compound.

Introduction

This compound is a chiral amine derivative of the chroman scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, including its metabolic stability and binding affinity to biological targets. Accurate spectroscopic characterization is therefore crucial for quality control, reaction monitoring, and regulatory submissions in the drug development process.

Predicted Spectroscopic Data

Due to the limited availability of specific experimental spectra in public databases, this section presents predicted data based on the chemical structure of this compound and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Aromatic CH (H5, H6) |

| ~6.8-7.0 | m | 1H | Aromatic CH (H8) |

| ~4.5-4.7 | t | 1H | CH-NH₃⁺ (H4) |

| ~4.2-4.4 | m | 2H | O-CH₂ (H2) |

| ~2.1-2.4 | m | 2H | CH₂ (H3) |

| ~8.5-9.5 | br s | 3H | -NH₃⁺ |

Note: Chemical shifts are referenced to a standard solvent signal. The presence of the hydrochloride salt will lead to a broad, exchangeable proton signal for the ammonium group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d, ¹JCF) | C-F (C7) |

| ~150-155 | C-O (C8a) |

| ~125-130 (d) | Aromatic CH |

| ~115-120 (d) | Aromatic CH |

| ~110-115 (d) | Aromatic CH |

| ~60-65 | O-CH₂ (C2) |

| ~45-50 | CH-NH₃⁺ (C4) |

| ~30-35 | CH₂ (C3) |

Note: Carbon chemical shifts are approximate and can be influenced by solvent and concentration. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1600 | Medium | N-H bending (ammonium salt) |

| ~1250 | Strong | C-O-C stretching (aryl ether) |

| ~1100 | Strong | C-F stretching |

Note: The broadness of the N-H stretch is a characteristic feature of amine salts due to hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 167.07 | [M-H]⁺ (free base) |

| 150.05 | [M-NH₃]⁺ |

Note: In a typical Electrospray Ionization (ESI) mass spectrum, the molecular ion of the free base is often observed. The exact mass of the free base (C₉H₁₀FNO) is 167.0746.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates for ESI).

-

Set the mass analyzer parameters (e.g., mass range, scan speed).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the calculated theoretical values.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Ascendant Therapeutic Potential of Fluorinated Chroman Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated chroman amines, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas, including antiviral, anticancer, and enzyme inhibition applications. The introduction of fluorine into the chroman ring system can profoundly influence the molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding affinity to biological targets, and ultimately, heightened potency and selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compelling molecules, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of Biological Activity

The biological efficacy of fluorinated chroman derivatives has been quantified across various assays. The following tables summarize key findings, offering a comparative look at their therapeutic potential.

Table 1: Antiviral Activity of Fluorinated Chroman Derivatives

| Compound | Virus Strain | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 6 | 150 | [1] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | MDCK | - | 53 | [1] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | MDCK | - | 42 | [1] |

Table 2: Enzyme Inhibition by Fluorinated Chroman Derivatives

| Compound | Target Enzyme | Inhibition Data | Reference |

| 7-fluoro substituted chroman-4-one | SIRT2 | 18% inhibition at 200 µM | [2] |

| 6,8-dibromo-2-pentylchroman-4-one (non-fluorinated analog for comparison) | SIRT2 | IC50 = 1.5 µM | [3] |

Table 3: Anticancer Activity of Chroman Derivatives

| Compound Class | Cell Line | Activity | Reference |

| Chromone-2-carboxamido-alkylamines | Various | Potent AChE inhibitory activities (IC50 0.09–9.16 µM) | Noted in a broader review of chromones |

Key Experimental Methodologies

A foundational understanding of the experimental protocols used to evaluate fluorinated chroman amines is critical for interpreting the data and designing future studies.

Synthesis of Fluorinated 2-Arylchroman-4-ones

A common synthetic route involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting 2'-hydroxychalcones.[4]

-

Step 1: Condensation: A fluorinated 2-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide) in a solvent such as ethanol.

-

Step 2: Oxidative Cyclization: The intermediate 2'-hydroxychalcone is then treated with an oxidizing agent, such as iodine in dimethyl sulfoxide (DMSO), and heated to induce cyclization to the final 2-arylchromen-4-one product.[5]

Another efficient method is a p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes.[1]

Ugi Four-Component Condensation

For the synthesis of more complex chromane hybrids, the Ugi four-component condensation reaction is employed. This one-pot reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide.

-

General Procedure: The four components are mixed in a suitable solvent, such as methanol, and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by column chromatography.[6]

Antiviral Plaque Reduction Assay (Influenza A Virus)

This assay quantifies the ability of a compound to inhibit the replication of the influenza virus.[7][8]

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.

-

Virus Infection: The cells are infected with a known titer of influenza A virus in the presence of varying concentrations of the test compound.

-

Agarose Overlay: After an incubation period to allow for viral entry, the medium is replaced with an agarose-containing medium. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Plaque Visualization: After several days of incubation, the cells are fixed and stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas.

-

Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.[9][10][11]

-

Reaction Setup: Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and the co-factor NAD+ in a buffer solution. The test compound at various concentrations is included in the reaction mixture.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at 37°C. During this time, active SIRT2 deacetylates the substrate.

-

Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

MCF-7 Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on the MCF-7 breast cancer cell line.[12][13]

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Workflows and Relationships

To better illustrate the processes and logic described, the following diagrams have been generated using the DOT language.

Caption: Synthesis of Fluorinated 2-Arylchromen-4-ones.

Caption: Workflow for Influenza Plaque Reduction Assay.

Caption: SIRT2 Inhibition Assay Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated chroman amines is highly dependent on their molecular structure. Key SAR observations include:

-

Position of Fluorination: The location of the fluorine atom(s) on the chroman ring is critical for potency. For instance, a 7-fluoro substituted chroman-4-one showed only weak SIRT2 inhibitory activity, whereas 6,8-difluoro substitution in another derivative resulted in potent antiviral activity.[1][2] This suggests that fluorine's electron-withdrawing effects and its ability to form specific interactions are highly position-dependent.

-

Substituents on the 2-Aryl Ring: For antiviral activity, a trifluoromethyl group at the 4-position of the 2-phenyl ring was part of a highly active compound.[1] This highlights the importance of electron-withdrawing groups on this part of the molecule.

-

General Trends for SIRT2 Inhibition: For the broader class of chroman-4-ones, larger, electron-withdrawing groups at the 6- and 8-positions generally enhance SIRT2 inhibitory activity.[14][15]

Conclusion

Fluorinated chroman amines represent a versatile and promising class of molecules for drug discovery. Their demonstrated efficacy in antiviral, anticancer, and enzyme inhibition assays, coupled with the tunability of their properties through synthetic chemistry, makes them attractive candidates for further development. The strategic placement of fluorine atoms can significantly enhance their biological profile. This guide has provided a foundational overview of their synthesis, biological evaluation, and the critical structure-activity relationships that govern their function. Continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Viral Plaque Assay [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. japsonline.com [japsonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-7-Fluorochroman-4-amine Hydrochloride: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7-fluorochroman-4-amine hydrochloride is a valuable chiral building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. Its fluorinated chroman core provides desirable physicochemical properties, including enhanced metabolic stability and bioavailability. This technical guide details the synthesis, properties, and potential applications of this compound, providing researchers with the necessary information to leverage its potential in drug discovery programs. The document outlines a plausible synthetic route involving the asymmetric reduction of 7-fluorochroman-4-one and subsequent amination, supported by data from analogous transformations. Furthermore, it explores the potential pharmacological relevance of this building block, particularly in the context of developing modulators for central nervous system targets such as serotonin and dopamine receptors.

Introduction

Chiral amines are fundamental components of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their biological activity and safety profile. This compound belongs to this important class of compounds, incorporating a fluorinated chroman moiety that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of a fluorine atom on the aromatic ring can alter the electronic properties of the molecule and provide a valuable tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds. This guide serves as a comprehensive resource on this compound, consolidating available information on its synthesis and potential applications to facilitate its use as a chiral building block in drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Predicted/Inferred Value |

| Molecular Formula | C₉H₁₁ClFNO |

| Molecular Weight | 203.64 g/mol |

| Appearance | Expected to be a crystalline solid |

| Chirality | (R)-enantiomer |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa (amine) | Estimated to be in the range of 8-10 |

Synthesis

A robust and stereoselective synthesis is critical for the application of this compound as a chiral building block. Based on literature precedents for similar chroman derivatives, a likely synthetic pathway involves a two-step process starting from 7-fluorochroman-4-one:

-

Asymmetric Reduction of 7-Fluorochroman-4-one: The key step to introduce the desired stereochemistry is the enantioselective reduction of the prochiral ketone, 7-fluorochroman-4-one, to the corresponding (R)-7-fluorochroman-4-ol.

-

Conversion of the Chiral Alcohol to the Amine: The resulting chiral alcohol is then converted to the primary amine, followed by formation of the hydrochloride salt.

A detailed, though generalized, experimental protocol for this synthetic route is provided below, drawing upon established methodologies for analogous transformations.

Experimental Protocols

Step 1: Asymmetric Reduction of 7-Fluorochroman-4-one to (R)-7-Fluorochroman-4-ol

This protocol is adapted from the enzymatic reduction of a similar substrate, 5,7-difluorochroman-4-one[1].

-

Materials:

-

7-Fluorochroman-4-one

-

Ketoreductase (KRED) enzyme (e.g., from a screening kit)

-

NADPH or NADH cofactor

-

Coenzyme recycling system (e.g., glucose dehydrogenase and glucose)

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a temperature-controlled reaction vessel, dissolve the buffer salts in water to the desired concentration.

-

Add the coenzyme (NADPH or NADH) and the components of the coenzyme recycling system.

-

Add the ketoreductase enzyme to the buffer solution and stir gently to dissolve.

-

Dissolve the 7-fluorochroman-4-one substrate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.

-

Maintain the reaction at a constant temperature (typically 25-37 °C) and pH, with gentle agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee).

-

Once the reaction is complete, extract the product, (R)-7-fluorochroman-4-ol, with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

-

Expected Results: Based on the reduction of 5,7-difluorochroman-4-one, this enzymatic reduction is expected to proceed with high conversion and excellent enantiomeric excess (>99% ee)[1].

Step 2: Conversion of (R)-7-Fluorochroman-4-ol to this compound

This protocol involves a two-step process: conversion of the alcohol to an intermediate with a good leaving group (e.g., a mesylate or tosylate), followed by displacement with an amine source and salt formation.

-

Materials:

-

(R)-7-Fluorochroman-4-ol

-

Methanesulfonyl chloride or p-toluenesulfonyl chloride

-

Triethylamine or other non-nucleophilic base

-

Dichloromethane (anhydrous)

-

Sodium azide or ammonia source

-

Reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation setup)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether

-

-

Procedure:

-

Mesylation/Tosylation: Dissolve (R)-7-fluorochroman-4-ol and triethylamine in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain the crude mesylate or tosylate.

-

Azide Displacement and Reduction (or Direct Amination):

-

Method A (via Azide): Dissolve the crude mesylate/tosylate in a suitable solvent like DMF and add sodium azide. Heat the reaction mixture to promote the SN2 reaction. After completion, cool the reaction and extract the resulting azide. The azide can then be reduced to the amine using a suitable reducing agent like lithium aluminum hydride in THF or by catalytic hydrogenation (e.g., H₂, Pd/C).

-

Method B (Direct Amination): Alternatively, reductive amination of 7-fluorochroman-4-one can be performed directly using an ammonia source and a reducing agent.

-

-

Salt Formation: Dissolve the purified (R)-7-fluorochroman-4-amine in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

-

Quantitative Data (Illustrative, based on similar transformations):

| Step | Reactant | Product | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Reduction[1] | 7-Fluorochroman-4-one | (R)-7-Fluorochroman-4-ol | >95 | >99 |

| Conversion to Amine and Salt Formation | (R)-7-Fluorochroman-4-ol | This compound | 70-90 | >99 (expected) |

Applications in Drug Discovery

The (R)-7-fluorochroman-4-amine scaffold is a promising starting point for the synthesis of a diverse range of biologically active molecules. The presence of the primary amine allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Potential as a CNS-Active Scaffold

Derivatives of similar fluorinated amines and chromans have shown affinity for central nervous system targets, including dopamine and serotonin receptors.

-

Dopamine Receptor Modulation: The synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives has been reported, with some compounds showing high affinity and selectivity for D2 dopamine receptors[2]. This suggests that the 7-fluorochroman-4-amine core could be utilized to develop novel dopamine receptor ligands with potential applications in treating neurological and psychiatric disorders.

-

Serotonin Receptor Modulation: Studies on derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have demonstrated affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, which are key targets for antidepressant medications[3]. The structural similarity of (R)-7-fluorochroman-4-amine suggests its potential as a building block for novel serotonin receptor modulators.

Workflow for Utilizing this compound in Drug Discovery

Caption: A typical workflow for utilizing this compound in a drug discovery program.

Potential Signaling Pathway Involvement

Given the potential for derivatives of (R)-7-fluorochroman-4-amine to interact with dopamine and serotonin receptors, they could modulate key signaling pathways in the central nervous system.

Caption: Potential modulation of dopamine and serotonin signaling pathways by derivatives of (R)-7-fluorochroman-4-amine.

Conclusion

This compound is a chiral building block with significant potential for the development of novel pharmaceuticals. Its synthesis can be achieved through stereoselective methods, such as enzymatic reduction, providing access to the enantiomerically pure compound. The presence of a primary amine and a fluorinated chroman core makes it an attractive scaffold for medicinal chemists to design and synthesize new chemical entities, particularly for targeting CNS disorders. This technical guide provides a foundation for researchers to explore the chemistry and therapeutic potential of this valuable chiral building block. Further investigation into its specific biological targets and the development of efficient, scalable synthetic routes will be crucial for realizing its full potential in drug discovery.

References

The Advent and Evolution of Chiral Chroman-4-Amines: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of a Privileged Scaffold in Medicinal Chemistry

Introduction